3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
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Description
3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H15BrO6S and its molecular weight is 415.25. The purity is usually 95%.
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Scientific Research Applications
Sulfonation and Sulfation Reactions
The study of sulfonation and sulfation reactions of methyl- and dimethylphenols with sulfur trioxide reveals insights into the product distributions influenced by the directing effects of substituents and the role of phenyl hydrogen sulfates as transsulfonating agents. These processes are crucial for understanding the chemical behavior and applications of compounds like 3-Acetylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate in synthetic chemistry (Goossens et al., 1988).
Preparation and Conversion of Halogenated Compounds
The preparation of bis(2,6-dimethoxyphenyl)dimethyltin and its reactions with halogenating agents to afford halogenated dimethoxybenzenes illustrates the versatility of dimethoxybenzene derivatives in organic synthesis. This approach highlights a method for the selective halogenation and functionalization of these compounds, potentially applicable to this compound (Wada et al., 1992).
Manganese(III) Acetate Mediated Sulfonylation
The manganese(III) acetate-promoted oxidative coupling of dimethoxybenzenes with sodium and lithium sulfinates provides a straightforward approach to synthesizing various sulfones. This reaction showcases the potential for functionalizing compounds like this compound with sulfone groups in mild conditions, expanding their application in organic synthesis (Liang et al., 2017).
Ionic Liquid-Catalyzed Synthesis
The use of ionic liquid triethylamine-bonded sulfonic acid as a catalyst in the synthesis of β-acetamido ketones and xanthene derivatives underlines the efficiency and green chemistry approach in synthesizing complex molecules. This methodology could be adapted for reactions involving this compound, promoting sustainable and efficient chemical synthesis (Zare et al., 2012).
Antioxidant Activity of Bromophenols
Research into the antioxidant activity of bromophenols from marine algae suggests that structurally related compounds, such as brominated dimethoxybenzenes, may also possess significant antioxidant properties. This opens avenues for exploring this compound and similar compounds in the development of new antioxidant agents (Li et al., 2011).
Properties
IUPAC Name |
(3-acetylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLSDAGEWLETDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.